2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide
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Overview
Description
2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound featuring a thiazole ring, a benzamide group, and a methoxyphenyl urea moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Attachment of the Methoxyphenyl Urea Moiety: This step involves the reaction of the thiazole derivative with 2-methoxyphenyl isocyanate to form the urea linkage.
Formation of the Benzamide Group: The final step involves the acylation of the intermediate with benzoyl chloride under basic conditions to form the benzamide group.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, tin(II) chloride, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, making it a potential candidate for drug development.
Medicine: Its antibacterial, antifungal, and anti-inflammatory properties are of interest for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The methoxyphenyl urea moiety can form hydrogen bonds with biological targets, enhancing its binding affinity. The benzamide group can interact with receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide include:
2-(2-(2-(3-(2-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide: This compound has a chlorophenyl group instead of a methoxyphenyl group, which can alter its biological activity.
2-(2-(2-(3-(2-Fluorophenyl)ureido)thiazol-4-yl)acetamido)benzamide: The fluorophenyl group can enhance the compound’s stability and binding affinity.
2-(2-(2-(3-(2-Methylphenyl)ureido)thiazol-4-yl)acetamido)benzamide: The methylphenyl group can affect the compound’s solubility and pharmacokinetics
Each of these compounds has unique properties that can be exploited for different applications, highlighting the versatility of the thiazole scaffold.
Properties
IUPAC Name |
2-[[2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-29-16-9-5-4-8-15(16)24-19(28)25-20-22-12(11-30-20)10-17(26)23-14-7-3-2-6-13(14)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,23,26)(H2,22,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUVFVCSFTVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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